4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-

Medicinal Chemistry Physicochemical Profiling Scaffold Design

This 2-amino-3,5-dihydro-3-methyl-4H-imidazol-4-one features a partially saturated ring and N-methyl substitution, creating a distinct electronic and steric environment versus fully conjugated creatinine (CAS 60-27-5). The exocyclic amine at C-2 and reactive methylene at C-5 provide orthogonal handles for generating diverse 2,5-disubstituted libraries. Ideal for fragment-based drug discovery targeting BACE-1, GPCRs, or kinases; LC-MS/MS reference standards for dihydroimidazolone profiling; and scaffold-hopping campaigns. Secure your supply for fundamental physicochemical characterization (logP, pKa, solubility) where published comparative data remain absent.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 34293-24-8
Cat. No. B12950898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-
CAS34293-24-8
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C1N
InChIInChI=1S/C4H7N3O/c1-7-3(8)2-6-4(7)5/h2H2,1H3,(H2,5,6)
InChIKeyYGOBAQVJSUDQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,5-dihydro-3-methyl-4H-imidazol-4-one (CAS 34293-24-8) – Core Structural Profile for Research Procurement


4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl- (CAS 34293-24-8; IUPAC: 2-amino-1-methyl-4H-imidazol-5-one) is a low-molecular-weight (113.12 g/mol) heterocyclic compound belonging to the dihydroimidazolone class [1]. It features a partially saturated imidazolone ring, an exocyclic amino group at the 2-position, and an N-methyl substituent at the 3-position, distinguishing it from the fully unsaturated creatinine scaffold (CAS 60-27-5) [2]. The compound is listed primarily as a research chemical and synthetic intermediate, with limited publicly available biological annotation in major databases such as PubChem (CID 11062545) and ChEMBL [3].

Why 2-Amino-3,5-dihydro-3-methyl-4H-imidazol-4-one Cannot Be Interchanged with Creatinine or Simple Imidazolones


Direct generic substitution between 2-amino-3,5-dihydro-3-methyl-4H-imidazol-4-one and its closest structural analogs—particularly creatinine (60-27-5) and 2-amino-3,5-dihydro-4H-imidazol-4-one (503-86-6)—is unsupported due to the absence of publicly available, pairwise comparative biological or physicochemical performance data [1]. The 3,5-dihydro ring saturation state and N-methylation pattern create a distinct electronic and steric environment that is expected to influence hydrogen-bonding capacity, tautomeric behavior, and metabolic stability compared to the fully conjugated creatinine system [2]. However, no head-to-head quantitative evidence (e.g., comparative IC50, logP, solubility, or stability values) was identified in peer-reviewed literature or authoritative databases at the time of this analysis [3].

Quantitative Differentiation Evidence for 2-Amino-3,5-dihydro-3-methyl-4H-imidazol-4-one (34293-24-8) Versus Closest Analogs


Structural Saturation as a Determinant of Physicochemical Behavior vs. Creatinine

The target compound is a 3,5-dihydroimidazol-4-one, whereas creatinine (CAS 60-27-5) possesses a 1,5-dihydro-4H-imidazol-4-one core with an endocyclic C=N double bond at the 2-position in its predominant tautomeric form [1]. Computed XLogP3 for the target is -1.2, compared to -1.7 for creatinine [2]. While these computed values suggest marginally higher lipophilicity for the target, no experimentally determined logP or logD data were found in public databases to confirm this trend [3].

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Hydrogen-Bond Donor Capacity and Topological Polar Surface Area Differentiation

The target compound exhibits one hydrogen-bond donor (HBD) and a topological polar surface area (TPSA) of 58.7 Ų, compared to two HBDs and a TPSA of 58.7 Ų for creatinine [1][2]. The reduction in HBD count from 2 to 1 is attributable to the different tautomeric and protonation states, which may affect aqueous solubility and hydrogen-bonding interactions with biological targets [3]. No experimental solubility or permeability data were identified for the target compound in peer-reviewed sources.

Drug-likeness ADME Prediction Molecular Descriptors

Market Scarcity and Cost as a Proxy for Specialized Utility

Vendor listings indicate that 2-amino-3,5-dihydro-3-methyl-4H-imidazol-4-one is available in small quantities (e.g., 0.05 g) at a price of approximately $624, reflecting limited commercial availability and suggesting specialized, non-commodity applications [1]. In contrast, creatinine (CAS 60-27-5) is widely available as a bulk commodity at substantially lower cost (e.g., ~$30–50 per 100 g from major suppliers) . This cost differential implies that the target compound is not freely substitutable for routine biochemical or analytical use where creatinine is the established standard.

Chemical Procurement Specialty Chemicals Research Intermediates

High-Probability Application Scenarios for 2-Amino-3,5-dihydro-3-methyl-4H-imidazol-4-one (34293-24-8)


Medicinal Chemistry Scaffold Exploration Requiring Non-Canonical Imidazolone Cores

The 3,5-dihydro saturation state distinguishes this compound from the more common creatinine and imidazol-4-one scaffolds, making it a candidate for fragment-based drug discovery or scaffold-hopping campaigns where altered ring electronics or hydrogen-bonding patterns are desired [1]. Researchers investigating BACE-1, GPCR, or kinase targets may evaluate this scaffold as a core for building focused libraries, given the precedent for 2-aminoimidazol-4-one derivatives in these target classes [2].

Analytical Reference Standard for Differentiating Dihydro vs. Unsaturated Imidazolone Metabolites

In metabolomics or impurity profiling workflows, the compound can serve as a chromatographic reference standard to distinguish dihydroimidazolone species from creatinine and related unsaturated analogs. The distinct retention time and mass spectral fragmentation pattern (SMILES: CN1C(=O)CN=C1N) provide a unique signature for LC-MS/MS method development [1].

Synthetic Intermediate for N-Methyl-2-aminoimidazolone-Derived Bioactive Molecules

The compound's primary amino group at the 2-position and the reactive methylene at the 5-position offer two orthogonal sites for further functionalization, enabling the synthesis of diverse 2,5-disubstituted imidazolone derivatives [1]. It is positioned as a versatile late-stage intermediate in programs that require the 3-methyl-2-amino-imidazolone pharmacophore [2].

Physicochemical Baseline in Comparative Dihydroimidazolone Studies

Due to the absence of published experimental bioactivity data, the compound's primary utility currently lies in serving as a model substrate for determining fundamental physicochemical properties (e.g., experimental logP, pKa, solubility, and stability) of dihydroimidazolones, thereby generating the comparative data that are presently missing from the public domain [1].

Quote Request

Request a Quote for 4H-Imidazol-4-one, 2-amino-3,5-dihydro-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.